molecular formula C19H21N3O2S B132754 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone CAS No. 105355-26-8

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone

Cat. No. B132754
M. Wt: 355.5 g/mol
InChI Key: ABGJULHDDNEULW-UHFFFAOYSA-N
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Description

The compound "5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone" belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, and they have been extensively studied for their potential as antidiabetic, antimicrobial, and antitumor agents .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the cyclization of thiosemicarbazide with an appropriate aldehyde or ketone. In the case of 5-substituted thiazolidine-2,4-diones, the presence of a 5-(4-oxybenzyl) moiety has been shown to be essential for substantial biological activity . The synthesis of related compounds has been achieved through Meerwein reactions of arenediazonium bromides with acrylates, followed by cyclocondensation with N-substituted thioureas . Additionally, the synthesis of 5-arylidene derivatives has been reported through the treatment of 2-aminopyridine with chloroacetyl chloride, followed by reaction with potassium thiocyanate and subsequent cyclocondensation with aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The compounds are known to exist in solution as E isomers of the imino form . The presence of substituents on the benzene ring, such as hydroxy, methoxy, nitro, and chloro groups, can significantly influence the antimicrobial activity of these compounds . The structure-activity relationship (SAR) is often analyzed through quantitative structure-activity relationship (QSAR) models to understand the impact of molecular structure on biological activity .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of biologically active molecules. For instance, reactions with benzyl amine, hydrazine hydrate, piperidine, Grignard reagents, and active methylene compounds have been reported to afford diverse thiazolidinone-based compounds . These reactions can lead to the formation of imidazolidinones, dimeric products, and thiazolones, among others, which can be further modified to enhance their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to high antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal properties against yeasts and molds . The presence of a 5-arylidene moiety has been associated with enhanced antimicrobial properties, particularly against penicillin-resistant staphylococci . The solubility, stability, and toxicity of these compounds are important factors that determine their suitability as therapeutic agents, and these properties are often optimized through structural modifications .

Scientific Research Applications

1. Antidiabetic Agent Research

The compound, known as pioglitazone, has been extensively studied for its antidiabetic properties. Research by Sohda et al. (1990) and Sohda et al. (1995) highlighted its effectiveness in lowering blood sugar levels and improving lipid profiles in diabetic mice models. The studies also explored the synthesis and activity of various metabolites of pioglitazone, emphasizing their role in its insulin-sensitizing effects (Sohda, Momose, Meguro, Kawamatsu, Sugiyama, & Ikeda, 1990) (Sohda, Ikeda, & Meguro, 1995).

2. Chemical Synthesis and Characterization

Research on the synthesis of related chemical structures and derivatives has been conducted to explore the potential biological activities of this compound. Studies by Mohamed (2021) and Matiichuk, Obushak, & Tsyalkovskii (2005) focused on synthesizing and characterizing various derivatives and analyzing their structures using spectroscopic data. This research contributes to the understanding of the compound’s chemical properties and potential applications (Mohamed, 2021) (Matiichuk, Obushak, & Tsyalkovskii, 2005).

3. Antibacterial and Antifungal Properties

Patel et al. (2014) explored the antibacterial, antifungal, and antitubercular activities of new thiazolidinone derivatives. Their study revealed significant activity against various bacterial and fungal species, indicating potential applications in treating infectious diseases (Patel, Patel, Shaikh, & Rajani, 2014).

4. Investigation of Molecular Structure and Properties

Megrouss et al. (2019) conducted a comprehensive study on the synthesis and characterization of a thiazolidinone derivative, focusing on its crystal structure and physical properties. They utilized techniques like X-ray diffraction and DFT quantum chemical methods to elucidate the molecular structure and electrostatic potential of the compound (Megrouss, Triki Baara, Boukabcha, Chouaih, Hatzidimitriou, Djafri, & Hamzaoui, 2019).

properties

IUPAC Name

2-amino-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGJULHDDNEULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465271
Record name 2-Amino-5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone

CAS RN

105355-26-8
Record name 2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105355-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
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5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
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5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
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5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
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5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
Reactant of Route 6
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5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone

Citations

For This Compound
3
Citations
MA Metwally, AA Farahat… - Journal of Sulfur …, 2010 - Taylor & Francis
Methods for the synthesis of 2-amino-4-thiazolidinones and their chemical properties are reviewed for the first time. 2-Amino-4-thiazolidinones are synthetically versatile substrates, as …
Number of citations: 39 www.tandfonline.com
N Balaji, S Sultana - Int J App Pharm, 2017 - researchgate.net
Objective: An efficient, high performance liquid chromatographic method has been developed and validated for the quantification of related substances in pioglitazone hydrochloride …
Number of citations: 2 www.researchgate.net
N Balaji, S Sultana - … Advances in Pharmaceutical Research Vol. 1, 2022 - researchgate.net
Objective: An efficient, high performance liquid chromatographic method has been developed and validated for the quantification of related substances in pioglitazone hydrochloride …
Number of citations: 2 www.researchgate.net

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